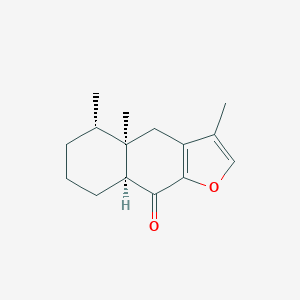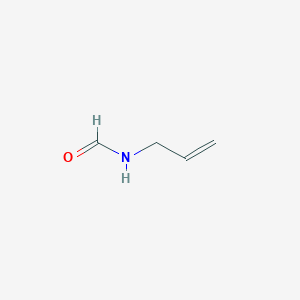![molecular formula C30H20Cl4N8 B096845 Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)- CAS No. 18710-95-7](/img/structure/B96845.png)
Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)- is a heterocyclic compound that has been widely studied for its potential application in various scientific research fields. This compound is synthesized through a multi-step process, and its unique structure makes it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)- is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases.
Efectos Bioquímicos Y Fisiológicos
Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)- has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival. In animal studies, this compound has been shown to have low toxicity and good bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)- has several advantages and limitations for lab experiments. One advantage is its unique structure, which makes it a promising candidate for further investigation in various scientific research fields. Another advantage is its low toxicity and good bioavailability, which make it a safe compound to work with. However, one limitation is its complex synthesis method, which may limit its availability for some research groups.
Direcciones Futuras
There are several future directions for the study of Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-. One direction is the further investigation of its potential application in cancer research, particularly in combination with other anticancer drugs. Another direction is the development of new drugs based on the structure of this compound, with improved pharmacological properties. Additionally, this compound could be used as a building block for the synthesis of new materials with unique properties, such as conductive polymers or organic electronics.
Métodos De Síntesis
The synthesis of Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)- involves several steps. The first step involves the reaction of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine with aniline in the presence of a catalyst. This reaction produces a mono-aniline derivative, which is then further reacted with aniline to produce a di-aniline derivative. The final step involves the reaction of the di-aniline derivative with m-chloronitrobenzene in the presence of a reducing agent to produce the desired compound.
Aplicaciones Científicas De Investigación
Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)- has been studied for its potential application in various scientific research fields, including cancer research, drug discovery, and material science. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug discovery, this compound has been used as a scaffold for the development of new drugs with improved pharmacological properties. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.
Propiedades
Número CAS |
18710-95-7 |
|---|---|
Nombre del producto |
Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)- |
Fórmula molecular |
C30H20Cl4N8 |
Peso molecular |
634.3 g/mol |
Nombre IUPAC |
2-N,4-N,6-N,8-N-tetrakis(3-chlorophenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine |
InChI |
InChI=1S/C30H20Cl4N8/c31-17-5-1-9-21(13-17)35-27-25-26(40-29(41-27)37-23-11-3-7-19(33)15-23)28(36-22-10-2-6-18(32)14-22)42-30(39-25)38-24-12-4-8-20(34)16-24/h1-16H,(H2,35,37,40,41)(H2,36,38,39,42) |
Clave InChI |
XYYCLUIXATVNPW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=NC3=C2N=C(N=C3NC4=CC(=CC=C4)Cl)NC5=CC(=CC=C5)Cl)NC6=CC(=CC=C6)Cl |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC2=NC(=NC3=C2N=C(N=C3NC4=CC(=CC=C4)Cl)NC5=CC(=CC=C5)Cl)NC6=CC(=CC=C6)Cl |
Sinónimos |
2,4,6,8-Tetrakis(m-chloroanilino)pyrimido[5,4-d]pyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B96762.png)
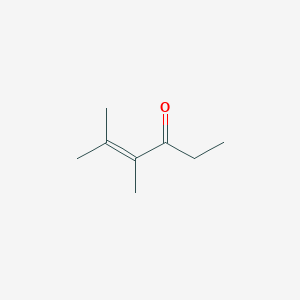
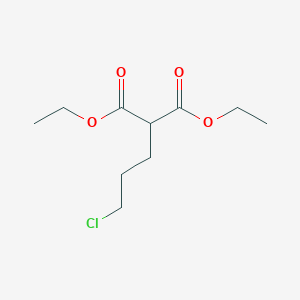
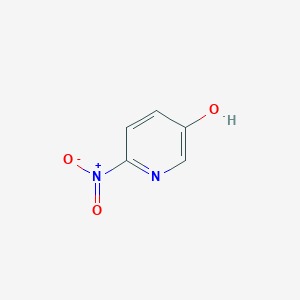
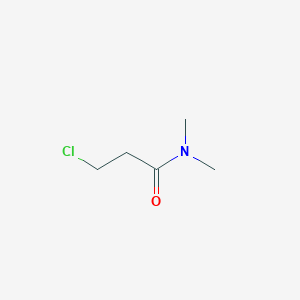
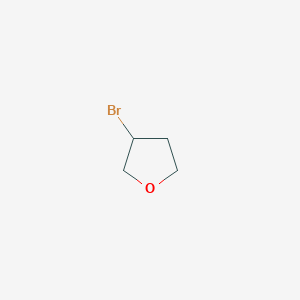
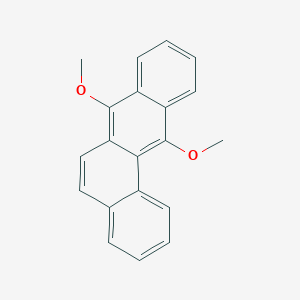
![Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B96776.png)
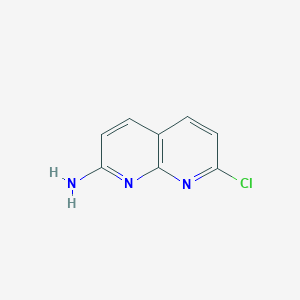
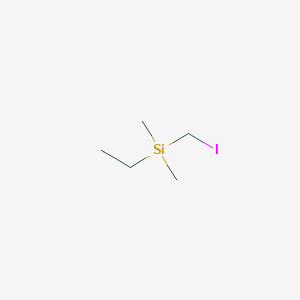
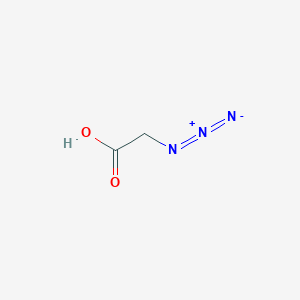
![N-[N-[(Phenylmethoxy)carbonyl]-L-leucyl]-L-methionine](/img/structure/B96783.png)
